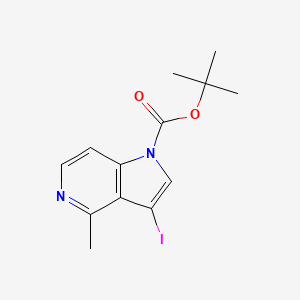
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoinduced Direct Oxidative Annulation
Research demonstrates the utility of furan and pyrrolidine derivatives in the photoinduced direct oxidative annulation processes. One study highlights a metal-free annulation that yields highly functionalized polyheterocyclic compounds, which underscores the importance of such derivatives in synthesizing complex organic frameworks without the need for transition metals or oxidants (Zhang et al., 2017).
Synthesis of Polysubstituted Pyrroles
Another application involves the metal-free synthesis of polysubstituted pyrrole derivatives, leveraging the reactivity of furan and pyrrolidine derivatives in cycloaddition reactions. This method exemplifies an efficient approach to generating pyrrole derivatives, crucial in pharmaceutical research and development (Kumar et al., 2017).
Anticancer Activity
In the realm of medicinal chemistry, derivatives resembling "1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol" have been explored for their anticancer properties. For instance, a study discovered a compound with potent antiproliferative activity against the human lung cancer cell line A549, showcasing the potential of furan and pyrrolidine derivatives in oncology research (Suzuki et al., 2020).
Ligand Formation and Rearrangement
Research also delves into the chemical behavior of compounds containing pyrrolidine rings, investigating their ability to form complex ligands and undergo rearrangement. Such studies are fundamental to understanding the chemical reactivity of these derivatives and their potential applications in catalysis and material science (Puerta et al., 2008).
Ethynylation Reactions
The ethynylation of furan and pyrrolidine derivatives demonstrates their versatility in organic synthesis, particularly in the modification of heterocyclic compounds. This reactivity is crucial for developing novel organic materials and pharmaceuticals (Sobenina et al., 2014).
Propriétés
IUPAC Name |
1-(furan-2-yl)-2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJBRRIRXFMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)




![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)




